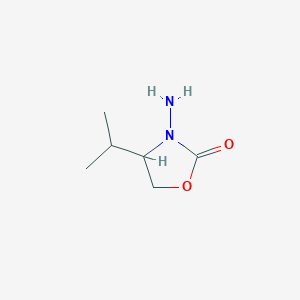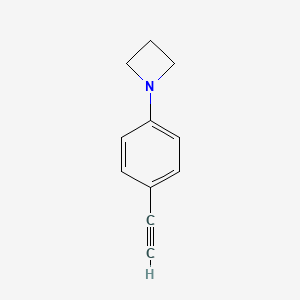![molecular formula C11H21NO B12067505 [1-(Cyclobutylmethyl)piperidin-4-yl]methanol](/img/structure/B12067505.png)
[1-(Cyclobutylmethyl)piperidin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Cyclobutylmethyl)piperidin-4-yl]methanol: is a chemical compound that features a piperidine ring substituted with a cyclobutylmethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyclobutylmethyl)piperidin-4-yl]methanol typically involves the reaction of piperidine with cyclobutylmethyl chloride under basic conditions to form the intermediate [1-(Cyclobutylmethyl)piperidin-4-yl]methane. This intermediate is then subjected to a hydroxylation reaction using reagents such as sodium borohydride or lithium aluminum hydride to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Cyclobutylmethyl)piperidin-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(Cyclobutylmethyl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of drugs targeting specific diseases or conditions.
Industry: The compound finds applications in the industrial synthesis of fine chemicals and pharmaceuticals. Its unique properties make it a valuable building block in various manufacturing processes .
Mechanism of Action
The mechanism of action of [1-(Cyclobutylmethyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
- [1-(Cyclopropylmethyl)piperidin-4-yl]methanol
- [1-(Cyclopentylmethyl)piperidin-4-yl]methanol
- [1-(Cyclohexylmethyl)piperidin-4-yl]methanol
Comparison: Compared to its analogs, [1-(Cyclobutylmethyl)piperidin-4-yl]methanol exhibits unique structural features that may influence its reactivity and biological activity. The cyclobutylmethyl group provides distinct steric and electronic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
[1-(cyclobutylmethyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C11H21NO/c13-9-11-4-6-12(7-5-11)8-10-2-1-3-10/h10-11,13H,1-9H2 |
InChI Key |
BPTXPBHREXYBTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2CCC(CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(7-((2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B12067451.png)

![2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone](/img/structure/B12067465.png)




